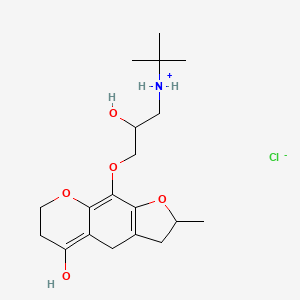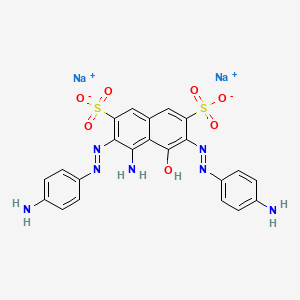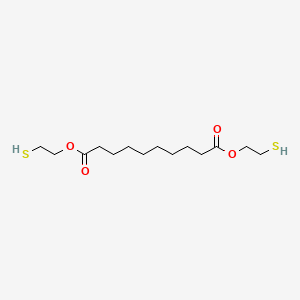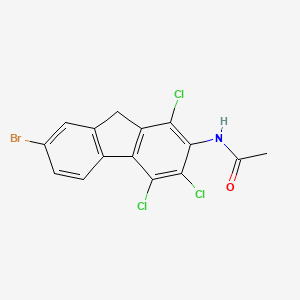![molecular formula C15H18N6 B13767188 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine CAS No. 7773-73-1](/img/structure/B13767188.png)
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine is a chemical compound with the molecular formula C₁₅H₁₈N₆ It is known for its unique structure, which includes two guanidine groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine typically involves the reaction of 4-(diaminomethylideneamino)benzyl chloride with 4-aminobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
科学的研究の応用
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2,2’-Biphenyl-4,4’-diyldiguanidine
- N,N’‘’-p-Phenylen-di-guanidine
- 1,4-Diguanidino-benzol
Uniqueness
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
7773-73-1 |
|---|---|
分子式 |
C15H18N6 |
分子量 |
282.34 g/mol |
IUPAC名 |
2-[4-[[4-(diaminomethylideneamino)phenyl]methyl]phenyl]guanidine |
InChI |
InChI=1S/C15H18N6/c16-14(17)20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21-15(18)19/h1-8H,9H2,(H4,16,17,20)(H4,18,19,21) |
InChIキー |
VPFQDYYIEBRWAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C(N)N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


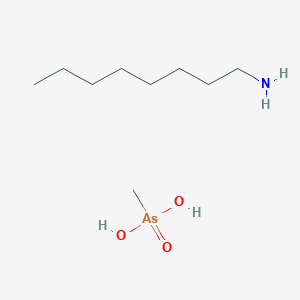
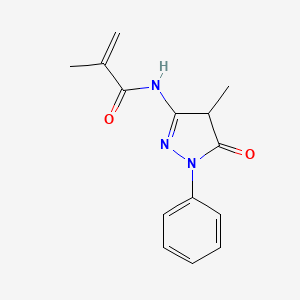
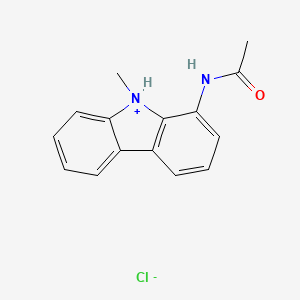
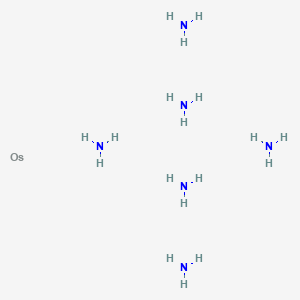
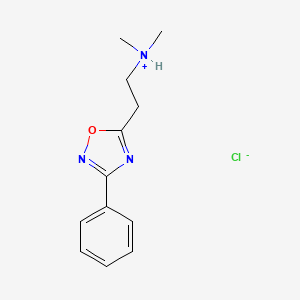

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
